molecular formula C9H12N2O3 B14284593 2-(Ethylamino)-4,5-dihydroxybenzamide CAS No. 127793-87-7

2-(Ethylamino)-4,5-dihydroxybenzamide

Cat. No.: B14284593
CAS No.: 127793-87-7
M. Wt: 196.20 g/mol
InChI Key: VAWDXOCBSZJIEL-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4,5-dihydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylamino group and two hydroxyl groups attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4,5-dihydroxybenzamide typically involves the reaction of 4,5-dihydroxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

4,5-Dihydroxybenzoic acid+EthylamineThis compound+Water\text{4,5-Dihydroxybenzoic acid} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} 4,5-Dihydroxybenzoic acid+Ethylamine→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4,5-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(Ethylamino)-4,5-dihydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4,5-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-4,5-dihydroxybenzamide
  • 2-(Propylamino)-4,5-dihydroxybenzamide
  • 2-(Butylamino)-4,5-dihydroxybenzamide

Uniqueness

2-(Ethylamino)-4,5-dihydroxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group, in particular, influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

127793-87-7

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(ethylamino)-4,5-dihydroxybenzamide

InChI

InChI=1S/C9H12N2O3/c1-2-11-6-4-8(13)7(12)3-5(6)9(10)14/h3-4,11-13H,2H2,1H3,(H2,10,14)

InChI Key

VAWDXOCBSZJIEL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1C(=O)N)O)O

Origin of Product

United States

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